molecular formula C9H9N B077730 2,5-Dimethylbenzonitrile CAS No. 13730-09-1

2,5-Dimethylbenzonitrile

Cat. No. B077730
CAS RN: 13730-09-1
M. Wt: 131.17 g/mol
InChI Key: OZOQTENKIVKILK-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzonitrile is a chemical compound belonging to the group of dimethylbenzonitriles. It is used in various chemical reactions and has distinctive physical and chemical properties.

Synthesis Analysis

The synthesis of dimethylbenzonitriles, including 2,5-dimethylbenzonitrile, involves photochemical reactions. The photoaddition of 2,2,2-trifluoroethanol to dimethylbenzonitriles in acetonitrile results in the formation of addition products (Howell, Pincock, & Stefanova, 2000).

Molecular Structure Analysis

The structure and crystal packing of dimethylbenzonitriles have been studied at various temperatures. For instance, 4-amino-3,5-dimethylbenzonitriles exhibit a pyramidal character at the amino N atom, influencing the molecular structure (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994).

Chemical Reactions and Properties

Dimethylbenzonitriles participate in various chemical reactions. For example, the nitration of dimethylbenzonitriles leads to the formation of nitroacetoxy adducts and nitrobenzonitriles through a 1,3-rearrangement of the nitro group (Fischer & Greig, 1973).

Physical Properties Analysis

The infrared and Raman spectra of dimethylbenzonitriles, including 2,5-dimethylbenzonitrile, provide insights into their physical properties. The vibrational analysis and depolarization measurements help in understanding the physical characteristics of these compounds (Sarma, 1986).

Chemical Properties Analysis

The synthesis and reactivity of derivatives of dimethylbenzonitriles demonstrate the chemical properties of these compounds. For instance, the synthesis of 3-(2,2-dimethylhydrazono)-5-R-cyclopentane-1,1,2,2-tetracarbonitriles shows high reactivity due to the presence of certain moieties (Sheverdov, Nasakin, Davydova, & Khrustalev, 2015).

Scientific Research Applications

  • Spectroscopy : The infrared and Raman spectra of 2,5-Dimethylbenzonitrile have been recorded, providing insights into the vibrational analysis of the molecule (Sarma, 1986).

  • Photochemistry : Studies on the photochemical reactivity of 2,5-Dimethylbenzonitrile in different solvents, including acetonitrile and 2,2,2-trifluoroethanol, have been conducted. These investigations shed light on the phototransposition and photoaddition reactions of the molecule (Howell, Pincock, & Stefanova, 2000).

  • Electronic Structure : The electronic structure of 2,5-Dimethylbenzonitrile and its derivatives have been studied using methods like supersonic free jet expansions. Such research helps in understanding the charge-transfer states and electronic transitions of these compounds (Kobayashi, Futakami, & Kajimoto, 1987).

  • Nitration and Rearrangement : Investigations into the nitration of dimethylbenzonitriles, including 2,5-Dimethylbenzonitrile, and the subsequent rearrangement of nitro-groups have been explored. These studies contribute to the understanding of chemical reactions involving this molecule (Fischer & Greig, 1973, 1974).

  • Solvatochromic Dyes : Research has been conducted on fluorescent solvatochromic dyes related to 2,5-Dimethylbenzonitrile, highlighting its potential application in the development of molecular probes for biological studies (Diwu et al., 1997).

  • Electronic Transport Properties : The electronic transport properties of compounds related to 2,5-Dimethylbenzonitrile have been studied using theoretical approaches. This research provides insights into the molecular switching behavior of these compounds (Farbodnia et al., 2021).

Safety And Hazards

While specific safety and hazard information for 2,5-Dimethylbenzonitrile is not available from the search results, it’s generally advisable to handle all chemicals with care. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOQTENKIVKILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160131
Record name Benzonitrile, 2,5-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylbenzonitrile

CAS RN

13730-09-1
Record name 2,5-Dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13730-09-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,5-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,5-dimethyl-
Source EPA DSSTox
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Record name 2,5-dimethylbenzonitrile
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Record name BENZONITRILE, 2,5-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TH0CCO586
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

An oven dried screw cap test tube was charged with NaCN (93 mg, 1.898 mmol), dried KI (52 mg, 0.313 mmol, 20 mol %) and CuI (30 mg, 0.158 mmol, 10 mol %), evacuated and backfilled with argon three times. 2-Bromo-1,4-dimethylbenzene (215 μL, 1.557 mmol), N,N′-dimethylethylenediamine (165 μL, 1.549 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed consumption of the majority of the starting material, and formation of the title compound (as confirmed by GC-MS).
Name
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step Two
Quantity
165 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
S Ushijima, K Moriyama, H Togo - Tetrahedron, 2011 - Elsevier
Various aromatic bromides and iodides were smoothly converted into the corresponding aromatic nitriles in good to moderate yields by the treatment with n-butyllithium and …
Number of citations: 54 www.sciencedirect.com
TVK Sarma, C Santhamma - Spectrochimica Acta Part A: Molecular …, 1987 - Elsevier
A new technique—photoacoustic spectroscopy (PAS—was applied for the study of the electronic transitions in three isomers, 2,3-, 2,4- and 2,5-dimethylbenzonitriles. The PAS spectra …
Number of citations: 4 www.sciencedirect.com
RL Miller, RL Stedman - Phytochemistry, 1971 - Elsevier
A tumorigenic neutral subfraction of cigarette smoke condensate eluting from silicic acid with benzene and soluble in dimethylsulfoxide was shown to contain the following constituents: …
Number of citations: 8 www.sciencedirect.com
G Vander Stouw, AR Kraska… - Journal of the American …, 1972 - ACS Publications
(2-Methylphenyl) diazomethane (4), generated by thermolysis of the sodium salt of 2-methylbenzaldehyde tosylhydrazone, decomposes at 150 to styrene (6), benzocyclobutene (7), and …
Number of citations: 50 pubs.acs.org
Á Fontana, FS dos Santos, FA Fonseca… - Journal of …, 2015 - hindawi.com
Organic synthesis of the monomer of poly(p-phenylenevinylene) was performed starting by the 2,5-dimethylphenol compound. An iodine atom was added to one end of the aromatic …
Number of citations: 7 www.hindawi.com
Á Fontana, FS dos Santos, FA Fonseca, ADR Freitas… - 2015 - academia.edu
Organic synthesis of the monomer of poly (p-phenylenevinylene) was performed starting by the 2, 5-dimethylphenol compound. An iodine atom was added to one end of the aromatic …
Number of citations: 2 www.academia.edu
S Iwatsuki, K Inoue - Macromolecules, 1977 - ACS Publications
(10) where [Pn] is the concentration of radical of size N and Kt is given by eq 8 as a function of size and total polymer con-centration. It is possible to introduce eq8 into eq 10 and use the …
Number of citations: 10 pubs.acs.org
GG Vander Stouw - 1964 - search.proquest.com
THERMAL DECOMPOSITIONS OF AROMATIC ALDEHYDE TOSYLHYDRAZONES AND ARYLDIAZOMETHANES THERMAL DECOMPOSITIONS OF AROMATIC ALDEHYDE …
Number of citations: 1 search.proquest.com
B Äkermark, A Ljungqvist, C Moberg - Journal of Organometallic Chemistry, 1977 - Elsevier
Acrylonitrile and 1-hexene react in the presence of palladium on charcoal to give four isomers of 3,6-dimethylcyclohexenonitriles along with 2,5-dimethylbenzonitrile. The reaction …
Number of citations: 2 www.sciencedirect.com
J Gurjar, J Bater, VV Fokin - Chemistry–A European Journal, 2019 - Wiley Online Library
Aliphatic, aromatic, and heteroaromatic aldehydes were readily converted to corresponding nitriles in a one‐pot reaction sequence with hydroxylamine and sulfuryl fluoride. The …

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